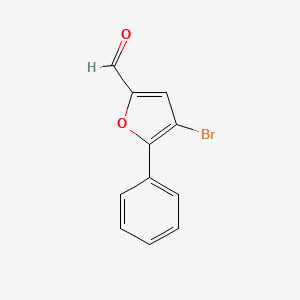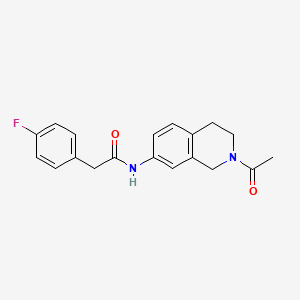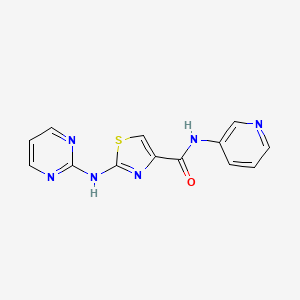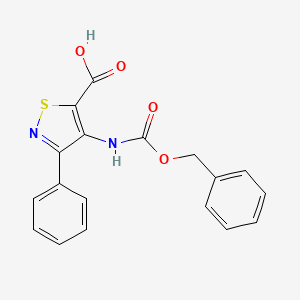
methyl N-(2-thienylmethyl)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2-thienylmethyl)carbamodithioate is a chemical compound with the molecular formula C7H9NS3 . It is listed in various chemical databases, indicating its relevance in the field of chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly provided in the search results .Applications De Recherche Scientifique
Polymer Solar Cells
One notable application is in the field of materials science, where similar thiophene-based compounds are used in the development of polymer solar cells. For instance, thiophene derivatives are incorporated into ternary blend polymer solar cells to serve as electron-cascade acceptors. This strategy enhances the power conversion efficiency of the cells by providing a bridging role between other materials, thus facilitating efficient charge transfer and improving overall device performance (Cheng, Li, & Zhan, 2014).
Antimalarial Agents
In medicinal chemistry, thiophene-based compounds have been explored for their potential antimalarial properties. Specific derivatives have shown activity against Plasmodium berghei infected mice, highlighting the potential of thiophene-containing compounds in the development of new antimalarial agents. However, the enhancement in activity is accompanied by increased toxicity, indicating a critical area for further optimization (Klayman, Scovill, Bartosevich, & Bruce, 1983).
Antitumor Activity
Research into thiophene-carbonyl compounds has also identified potential antitumor agents. Studies on methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl] carbamate, for example, have shown activity against various types of leukemia and carcinoma, underscoring the versatility of thiophene derivatives in oncological research. The observed effectiveness, coupled with low toxicity, suggests these compounds as promising candidates for clinical applications (Atassi & Tagnon, 1975).
Metal Organic Frameworks (MOFs)
Additionally, thiophene-based compounds have been utilized in the synthesis of metal-organic frameworks (MOFs) acting as heterogeneous catalysts. These catalysts have shown efficacy in the selective N-methylation of aromatic primary amines, demonstrating the utility of thiophene derivatives in facilitating environmentally friendly and efficient chemical reactions (Dhakshinamoorthy, Álvaro, & García, 2010).
Electrochromic Polymers
The synthesis and study of thiophene-based electrochromic polymers reveal their potential for applications in smart materials. These polymers exhibit multicolor electrochromic behavior, which could be utilized in the development of advanced display technologies and smart windows, demonstrating the broad applicability of thiophene derivatives in materials science (Reddinger, Sotzing, & Reynolds, 1996).
Propriétés
IUPAC Name |
methyl N-(thiophen-2-ylmethyl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS3/c1-10-7(9)8-5-6-3-2-4-11-6/h2-4H,5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQRLICNBQOAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2874988.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2874990.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-chlorophenoxy)acetamide](/img/structure/B2874996.png)
![N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2874998.png)
![N-Cyclopropyl-N-[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2874999.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875000.png)

![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2875003.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide](/img/structure/B2875004.png)
![(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2875005.png)

